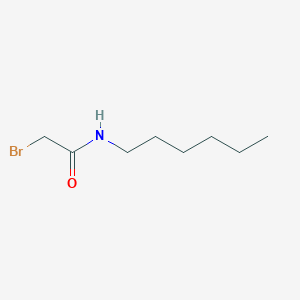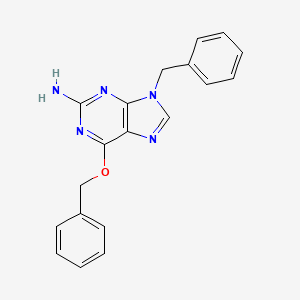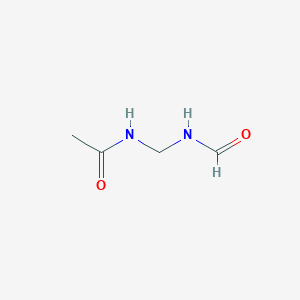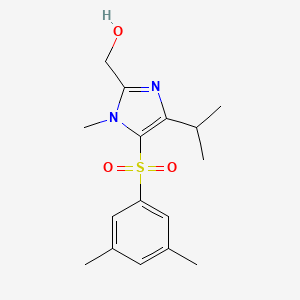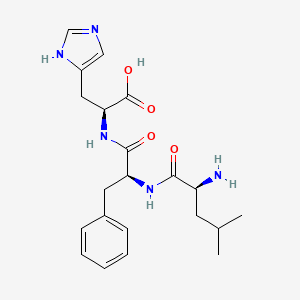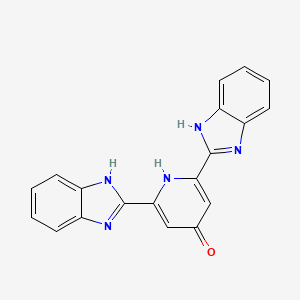
2,6-Bis(1H-benzimidazol-2-yl)pyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol is an organic compound that features a pyridine ring substituted with two benzimidazole groups at the 2 and 6 positions and a hydroxyl group at the 4 position. This compound is known for its stability and versatility, making it a valuable ligand in coordination chemistry and a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol typically involves the reaction of benzimidazole derivatives with pyridine derivatives under specific conditions. One common method includes the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with alkyl or aryl halides in the presence of a base such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) solvent at elevated temperatures . Another approach involves the reaction of benzimidazole with 2,6-dichloropyridine under similar conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the benzimidazole or pyridine rings can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl or aryl halides for substitution reactions. Typical conditions involve the use of solvents such as DMSO, elevated temperatures, and bases like KOH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated derivatives of the compound.
Aplicaciones Científicas De Investigación
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Mecanismo De Acción
The mechanism by which 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol exerts its effects involves its ability to coordinate with metal ions. This coordination can influence the activity of metalloproteins and metalloenzymes, affecting various biochemical pathways. The compound’s structure allows it to form stable complexes, which can be used to modulate the activity of target molecules in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(2-benzimidazolyl)pyridine: Similar in structure but lacks the hydroxyl group at the 4 position.
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Contains imidazole groups but differs in the core structure.
2,2’-(pyridine-2,6-diyl)bis(1H-benzo[d]imidazol-3-ium): A derivative with different substituents on the benzimidazole rings
Uniqueness
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol is unique due to the presence of both benzimidazole groups and a hydroxyl group on the pyridine ring, which enhances its ability to form stable complexes and participate in a variety of chemical reactions. This combination of functional groups makes it particularly versatile in scientific research and industrial applications .
Propiedades
Número CAS |
157724-20-4 |
|---|---|
Fórmula molecular |
C19H13N5O |
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
2,6-bis(1H-benzimidazol-2-yl)-1H-pyridin-4-one |
InChI |
InChI=1S/C19H13N5O/c25-11-9-16(18-21-12-5-1-2-6-13(12)22-18)20-17(10-11)19-23-14-7-3-4-8-15(14)24-19/h1-10H,(H,20,25)(H,21,22)(H,23,24) |
Clave InChI |
HAIZALONQYEDOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=O)C=C(N3)C4=NC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (S)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931680.png)
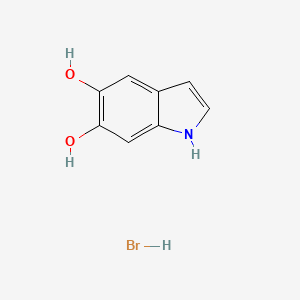
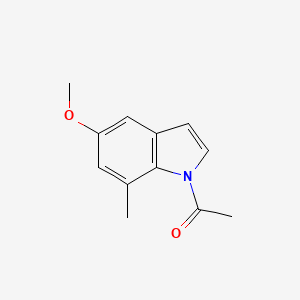

![tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate](/img/structure/B12931701.png)

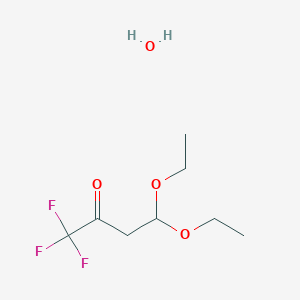

![2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B12931746.png)
